molecular formula C25H28FNO4 B10770413 (3R,5R)-7-[4-(4-fluorophenyl)-2,5-dimethyl-1-phenylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid

(3R,5R)-7-[4-(4-fluorophenyl)-2,5-dimethyl-1-phenylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid

Cat. No. B10770413
M. Wt: 425.5 g/mol
InChI Key: QKLXBIHSGMPUQS-FGZHOGPDSA-N
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Description

MK-571 is a quinoline derivative that was originally developed as a cysteinyl leukotriene receptor 1 antagonist. It is most commonly used as an inhibitor of multidrug resistance protein-1 (MRP-1). MK-571 has shown significant potential in various scientific research applications, particularly in the fields of virology and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

MK-571 can be synthesized through a series of chemical reactions involving quinoline derivatives. The synthetic route typically involves the reaction of 7-chloroquinoline with various reagents to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of MK-571 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

MK-571 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different research applications .

Mechanism of Action

MK-571 exerts its effects primarily by antagonizing cysteinyl leukotriene receptor 1. This receptor is involved in various inflammatory responses, and its inhibition by MK-571 leads to reduced inflammation and immune modulation. Additionally, MK-571 inhibits multidrug resistance protein-1, which plays a role in drug efflux and resistance mechanisms in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MK-571

MK-571 is unique due to its dual role as a cysteinyl leukotriene receptor 1 antagonist and an inhibitor of multidrug resistance protein-1. This dual functionality makes it particularly valuable in research related to both inflammation and drug resistance .

properties

Molecular Formula

C25H28FNO4

Molecular Weight

425.5 g/mol

IUPAC Name

(3R,5R)-7-[4-(4-fluorophenyl)-2,5-dimethyl-1-phenylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid

InChI

InChI=1S/C25H28FNO4/c1-16-23(13-12-21(28)14-22(29)15-24(30)31)25(18-8-10-19(26)11-9-18)17(2)27(16)20-6-4-3-5-7-20/h3-11,21-22,28-29H,12-15H2,1-2H3,(H,30,31)/t21-,22-/m1/s1

InChI Key

QKLXBIHSGMPUQS-FGZHOGPDSA-N

Isomeric SMILES

CC1=C(C(=C(N1C2=CC=CC=C2)C)C3=CC=C(C=C3)F)CC[C@H](C[C@H](CC(=O)O)O)O

Canonical SMILES

CC1=C(C(=C(N1C2=CC=CC=C2)C)C3=CC=C(C=C3)F)CCC(CC(CC(=O)O)O)O

Origin of Product

United States

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